potassium;dihydrogen phosphate

Description

Significance in Advanced Materials Science and Fundamental Research

Potassium dihydrogen phosphate (B84403) is a material of immense importance in both applied and fundamental scientific research. Its simple crystal structure makes it an ideal model system for studying ferroelectric phase transitions. tandfonline.comscispace.com At its Curie temperature of approximately 123 K (-150°C), KDP undergoes a phase transition from a paraelectric to a ferroelectric state. jetir.org This property allows researchers to investigate the fundamental mechanisms of ferroelectricity. tandfonline.comjetir.org

In the realm of advanced materials, KDP's significance is primarily linked to its optical properties. bohrium.com It possesses high nonlinear optical coefficients, a wide transparency range from the ultraviolet to the mid-infrared, and a high laser-induced damage threshold, making it invaluable for high-power laser applications. sot.com.sgostphotonics.comjetir.org These properties are harnessed for frequency conversion processes, such as second, third, and fourth harmonic generation in lasers. sot.com.sgrsc.orglaser-crylink.com For instance, KDP is commonly used to double the frequency of Nd:YAG lasers, converting infrared light (1064 nm) to green light (532 nm). sot.com.sg

Furthermore, KDP exhibits excellent electro-optic properties, meaning its optical properties can be modified by an external electric field. ostphotonics.com This makes it a critical component in electro-optic modulators like Pockels cells, which function as fast optical switches in high-power laser systems. sot.com.sgjetir.org Large-aperture KDP crystals are indispensable for major laser facilities, such as those used for inertial confinement fusion (ICF), where they are used for frequency conversion and optical switching. sot.com.sgrsc.orgcambridge.orgmdpi.com The ability to grow large, high-quality single crystals is a key advantage of KDP for these large-scale applications. researchgate.netjetir.org

Table 1: Key Properties of Potassium Dihydrogen Phosphate (KDP) This interactive table summarizes the significant physical and optical properties of KDP crystals.

| Property | Description | Reference |

|---|---|---|

| Crystal Class | Tetragonal (paraelectric phase, above 123 K) | jetir.org |

| Nonlinear Optical (NLO) Properties | High NLO coefficients, enabling efficient frequency conversion (e.g., second harmonic generation). | sot.com.sgostphotonics.com |

| Electro-Optic Properties | Large electro-optic coefficients, used in devices like Pockels cells for light modulation. | sot.com.sgostphotonics.comrsc.org |

| Transparency Range | Wide range from near-ultraviolet to mid-infrared. | sot.com.sgostphotonics.com |

| Laser Damage Threshold | High threshold, allowing it to withstand high-intensity laser beams. | ostphotonics.comjetir.org |

| Ferroelectric Transition | Undergoes a phase transition from a paraelectric to a ferroelectric state at a Curie temperature of ~123 K. | jetir.org |

| Crystal Growth | Can be grown into large, high-quality single crystals, essential for large-aperture laser systems. | jetir.orgcambridge.org |

Historical Context of Academic Investigations on KDP

The scientific investigation of potassium dihydrogen phosphate and its isomorphs has a long history, closely tied to the discovery and understanding of ferroelectricity. Following Joseph Valasek's discovery of ferroelectricity in Rochelle salt in 1920, the search for other materials with similar properties began. jetir.org KDP emerged as a model crystal for studying hydrogen-bonded ferroelectrics. scispace.com By the 1950s, detailed structural studies were being conducted. For example, a 1953 neutron-diffraction study provided crucial insights into the arrangement of hydrogen atoms during the ferroelectric transition, confirming the polar orthorhombic structure in the ferroelectric phase. royalsocietypublishing.org

Since the 1960s, KDP and its deuterated form, DKDP, have been central to research in nonlinear optics and electro-optic applications. rsc.org Early research focused on understanding its fundamental properties, including its crystal structure, phase transitions, and the effect of isotopic substitution (deuteration) on these properties. tandfonline.comtandfonline.com These foundational studies established KDP as a material with not only interesting fundamental physics but also significant potential for technological applications, paving the way for its use in laser systems. researchgate.net

Overview of Contemporary Research Trajectories

Modern research on potassium dihydrogen phosphate continues to be vibrant and is driven by the demands of high-technology applications, especially in high-power laser systems. nih.gov A major focus is on the growth of very large, high-quality KDP and DKDP crystals required for inertial confinement fusion facilities. cambridge.orgbohrium.com Researchers are refining rapid-growth techniques to produce massive crystals (with apertures exceeding 40-60 cm) more efficiently while maintaining high optical quality. cambridge.orgmdpi.comresearchgate.net

Another significant research area is improving the laser-induced damage threshold (LIDT) of these crystals. bohrium.com Laser damage remains a limiting factor in the performance of high-power laser systems, and studies are investigating the mechanisms of damage, the role of defects, and the effects of processing techniques like thermal annealing to enhance the crystals' durability. bohrium.comrsc.org

The study of deuterated KDP (DKDP) is a critical research trajectory. bohrium.com Deuteration alters the material's properties, and researchers are systematically analyzing how different deuterium (B1214612) levels affect the crystal structure, thermal properties, and nonlinear optical coefficients to optimize performance for specific applications like frequency conversion and Pockels cells. rsc.orgrsc.orgfrontiersin.org First-principles calculations and other computational methods are increasingly used to understand the electronic structure, the effect of defects, and phenomena like dehydration at a fundamental level. nih.govbohrium.com Furthermore, research into KDP nanocrystals embedded in porous matrices explores the effects of "restricted geometry" on phase transitions, opening up new avenues in the physics of nanoscale ferroelectrics. mdpi.com

Table 2: Summary of Contemporary Research Findings on KDP and DKDP This interactive table highlights key areas and findings from recent scientific investigations.

| Research Area | Key Findings | Reference |

|---|---|---|

| Rapid Crystal Growth | Methods have been developed to grow large-scale (up to 680 mm) KDP crystals at rates exceeding 10 mm/day with good optical quality. | cambridge.org |

| Deuterated KDP (DKDP) | Increasing deuterium content enhances electro-optic performance. 70% deuterated DKDP is used for large optics in ICF systems. | bohrium.comresearchgate.netfrontiersin.org |

| Laser-Induced Damage | Crystal cracking and damage are linked to brittleness. Fracture toughness is dependent on orientation and temperature, and can be improved by annealing. | rsc.org |

| Nonlinear Properties | The nonlinear refractive index of KDP and DKDP is positive, leading to self-focusing effects in high-power lasers. | bohrium.comrsc.org |

| Nanocrystals | Embedding KDP into nanometer-sized pores can increase its phase transition temperature due to pressure and electric field effects. | mdpi.com |

| Defect Studies | Dehydration of the KDP crystal can create defect states, reducing the band gap and the laser damage threshold. | nih.gov |

| Growth with Impurities | The presence of impurities like iron (Fe³⁺) or silica (B1680970) (SiO₂) during crystal growth affects the crystal's structure and optical properties. | mdpi.comresearchgate.net |

Properties

IUPAC Name |

potassium;dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSKLFRGEWLPPA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

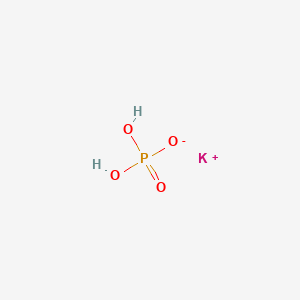

OP(=O)(O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.086 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Crystal Growth Dynamics

Solution Growth Techniques

Solution growth is the most widely employed approach for the crystallization of KDP due to its ability to yield large, high-purity single crystals. This category of techniques involves dissolving the potassium dihydrogen phosphate (B84403) salt in a suitable solvent, typically deionized water, to create a supersaturated or saturated solution. Crystal growth is then initiated and controlled by carefully adjusting parameters such as temperature, solvent evaporation rate, and solution concentration.

Slow Evaporation Method

The slow evaporation technique is a straightforward and widely used method for growing KDP crystals at a constant temperature. This method relies on the gradual removal of the solvent from a saturated solution, which increases the solute concentration and leads to supersaturation, thereby inducing crystal growth. The process is typically carried out in a controlled environment to ensure a slow and steady evaporation rate, which is crucial for the formation of high-quality crystals.

In a typical procedure, a saturated solution of KDP is prepared in a solvent like double-distilled water. This solution is then filtered to remove any impurities and placed in a container that is loosely covered to allow for slow evaporation. The rate of evaporation can be controlled by adjusting the opening of the container. Single crystals of KDP doped with other compounds, such as adipic acid, have been successfully grown using this method, with the entire process taking several weeks to harvest crystals of significant size.

Characterization of crystals grown by this method confirms their crystalline nature and structure. For instance, X-ray diffraction (XRD) analysis is used to determine the crystal system and lattice parameters. The table below presents the lattice parameters for KDP crystals doped with adipic acid, grown via the slow evaporation technique.

Table 1: Lattice Parameters of Adipic Acid Doped KDP Crystal Grown by Slow Evaporation

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| a | 6.281 Å |

| b | 6.299 Å |

| c | 6.299 Å |

| α | 107.64º |

| β | 108.00º |

Slow Cooling Method

The slow cooling method is a prominent technique for growing large, high-quality KDP single crystals, particularly for applications in high-power laser systems. This method involves preparing a saturated KDP solution at a specific temperature and then gradually lowering the temperature to induce crystallization. The solubility of KDP in water decreases as the temperature drops, leading to a supersaturated solution from which the crystal grows.

The process begins with the preparation of a saturated KDP solution at a temperature higher than the intended growth temperature. The solution is then carefully filtered and placed in a crystallizer. A seed crystal is often introduced to provide a nucleation site and to control the orientation of the growing crystal. The temperature of the crystallizer is then slowly reduced at a controlled rate. The cooling rate is a critical parameter that influences the growth rate and the quality of the final crystal. For instance, in the growth of large KDP crystals, a cooling rate of 1.75°C per 24 hours can be employed in the initial phase of growth.

Research has shown that this method can produce very large KDP crystals, with dimensions suitable for industrial applications. The growth cycle for such large crystals can be lengthy, sometimes exceeding a year. The table below provides an example of the parameters used in a slow cooling process for KDP crystal growth.

Table 2: Example Parameters for Slow Cooling KDP Crystal Growth

| Parameter | Value |

|---|---|

| Initial Saturation Temperature | 70 °C |

| Initial Growth Temperature | 47 °C |

| Phase 1 Cooling Rate | 1.75 °C / 24 hours |

| Phase 2 Cooling Rate | 0.75 °C / day |

| Phase 3 Cooling Rate | 1.5 °C / day |

Hydrothermal Process

The hydrothermal process for KDP crystal growth involves crystallization from aqueous solutions at high temperatures and pressures. This method is particularly advantageous for synthesizing materials that are insoluble or have low solubility at ambient conditions. The process is carried out in a sealed, pressure-resistant vessel called an autoclave.

In a typical hydrothermal synthesis of KDP, a nutrient solution of potassium dihydrogen phosphate is placed in the autoclave. The autoclave is then heated to temperatures in the range of 200-300°C, creating high-pressure conditions. A temperature gradient is maintained within the autoclave to facilitate the transport of the dissolved solute to a cooler region where a seed crystal is located, leading to crystal growth.

While the hydrothermal method can produce high-quality crystals with fewer defects, it is a more complex and expensive technique compared to other solution growth methods. The requirement for specialized high-pressure equipment and the slower growth rates make it less common for the mass production of KDP crystals.

Gel Growth Method

The gel growth method is a solution growth technique where crystallization occurs within a gel matrix, typically silica (B1680970) gel. This method offers the advantage of suppressing convective currents, which can lead to more uniform crystal growth and a reduction in defects. The gel provides a three-dimensional, diffusion-controlled environment for the crystal to grow.

The process involves preparing a silica gel, which is then impregnated with a KDP solution. As the solvent diffuses through the gel and evaporates, the KDP solution becomes supersaturated, leading to the nucleation and growth of crystals within the gel matrix. This technique is particularly useful for growing crystals of substances with low solubility and for studying the fundamentals of crystal growth in a convection-free environment.

Research has demonstrated the successful growth of pure and doped KDP crystals using the gel method at room temperature. The crystals grown by this method are often small but of high quality. Characterization studies, such as Fourier-transform infrared spectroscopy (FTIR), have been used to confirm the incorporation of dopants into the KDP crystal lattice. The table below shows a comparison of the Second Harmonic Generation (SHG) efficiency of pure and DL-Alanine doped KDP crystals grown by the gel method. ripublication.com

Table 3: Relative SHG Efficiency of Pure and Doped KDP Crystals from Gel Growth

| Crystal | Relative SHG Efficiency |

|---|---|

| Pure KDP | 1.00 |

Unidirectional Growth Methodologies (e.g., Sankaranarayanan-Ramasamy Method)

Unidirectional growth methods are designed to produce large, high-quality single crystals with a specific orientation. The Sankaranarayanan-Ramasamy (SR) method is a notable example of such a technique. This method utilizes a specially designed ampoule to achieve unidirectional crystal growth from a solution. The entire volume of the solute can be converted into a single crystal, leading to a high solute-crystal conversion efficiency.

In the SR method, a seed crystal is placed at the bottom of the growth vessel, and the supersaturated solution is allowed to crystallize in a single direction. This is often achieved by controlling the temperature gradient or by slow evaporation of the solvent. The SR method has been successfully employed to grow KDP single crystals with diameters of up to 40 mm and heights of 60 mm, with an average growth rate of 5 mm/day. google.com

Crystals grown by the SR method have been shown to possess superior properties compared to those grown by conventional methods. For instance, the laser damage threshold of SR-grown KDP crystals has been found to be significantly higher. sciencepublishinggroup.com

Table 4: Comparison of Laser Damage Threshold for KDP Crystals

| Growth Method | Laser Damage Threshold |

|---|---|

| Conventional Method | 6.8 J/cm² |

Rotating Crystal Methods

The rotating crystal method is a dynamic solution growth technique that involves rotating the seed crystal during the growth process. This rotation enhances the mass transport of the solute to the crystal faces and promotes a more uniform distribution of temperature and concentration in the solution. The result is often an improvement in crystal quality and an increase in the achievable growth rate.

In this method, a seed crystal is mounted on a holder that is rotated at a constant or variable speed within the supersaturated solution. The rotation helps to reduce the thickness of the diffusion boundary layer around the crystal, thereby facilitating the incorporation of solute molecules into the crystal lattice. This technique has been used to achieve rapid growth of KDP crystals, with growth rates as high as 70 mm/day being reported. mdpi.com

The rotation rate is a critical parameter that needs to be optimized to avoid the formation of inclusions and other defects. Studies have shown that both unidirectional and reversible rotation can be effective. For example, a rotation rate of 30 rpm has been used to grow inclusion-free KDP crystals. mdpi.com

Table 5: Growth Parameters for KDP Crystals using Rotating Crystal Method

| Parameter | Value |

|---|---|

| Growth Orientation | |

| Rotation Rate | 30 rpm |

| pH of Solution (at 55 °C) | 3.8 |

Advanced Synthetic Routes and Chemical Precursors

The synthesis of potassium dihydrogen phosphate (KH₂PO₄), commonly known as KDP, can be achieved through various chemical pathways. These methods are selected based on precursor availability, desired purity, and scalability. Advanced routes focus on direct reactions and metathesis to yield high-quality crystals.

Phosphoric Acid and Potassium Carbonate Reaction

A prevalent industrial method for producing potassium dihydrogen phosphate involves the neutralization reaction between phosphoric acid (H₃PO₄) and a potassium source, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). acs.orgrsc.org The reaction with potassium carbonate proceeds by adding the potassium salt to the phosphoric acid solution. google.comacs.org

The general chemical equation for this reaction is: 2H₃PO₄ + K₂CO₃ → 2KH₂PO₄ + H₂O + CO₂

This process is typically carried out in an aqueous solution. The reactants are mixed under controlled temperature, often between 80-100 °C, and the pH is maintained around 4 to 5 to ensure the formation of the dihydrogen phosphate salt. Following the reaction, the solution is filtered, concentrated through evaporation, and then cooled to induce crystallization. The resulting crystals are separated via centrifugation and dried.

Potassium Hydrogen Sulfate (B86663) and Calcium Hydrogen Phosphate Reaction

Another synthetic approach involves a double decomposition or metathesis reaction using potassium hydrogen sulfate (KHSO₄) and calcium hydrogen phosphate (Ca(H₂PO₄)₂). google.comgoogle.com This method can be advantageous when utilizing alternative sources of phosphate. In this process, potassium hydrogen sulfate reacts with calcium hydrogen phosphate in the presence of sulfuric acid. google.com

The reaction can be summarized as follows: Ca(H₂PO₄)₂ + 2KHSO₄ → 2KH₂PO₄ + CaSO₄ + H₂SO₄

A key aspect of this route is the precipitation of calcium sulfate (gypsum), which is sparingly soluble and can be removed by filtration, leaving a solution of potassium dihydrogen phosphate and phosphoric acid. google.com The filtrate is then purified, concentrated, and cooled to crystallize the KDP product. wjygy.com.cn This method's efficiency can be high, with reports of over 95% recovery for phosphorus and 99.5% for potassium. google.com

Isotopic Substitution via Deuteration (e.g., from D₂O)

For specific applications in nonlinear optics and electro-optics, the hydrogen atoms in KDP can be replaced with their heavier isotope, deuterium (B1214612) (D), to form deuterated potassium dihydrogen phosphate (KD₂PO₄ or DKDP). This isotopic substitution is achieved by growing the crystals from a solution prepared with heavy water (deuterium oxide, D₂O) instead of regular water (H₂O). researchgate.netusra.edu

The process involves dissolving the starting KDP material in D₂O. During crystallization, deuterium is incorporated into the crystal lattice, substituting the hydrogen in the dihydrogen phosphate anion (H₂PO₄⁻) to form (D₂PO₄⁻). researchgate.net This substitution significantly alters certain physical properties of the crystal. The increased mass of deuterium compared to hydrogen affects the vibrational frequencies of the molecule. ajchem-a.comajchem-a.com Specifically, the substitution of deuterium for hydrogen in the P—O bond results in a decrease in the bonding force, observed as a red-shift in Raman spectra. researchgate.net

Influence of Growth Parameters on Crystalline Perfection

The quality of KDP crystals is critically dependent on the conditions under which they are grown. Precise control over parameters such as supersaturation and pH is essential for producing large, optically perfect crystals required for advanced applications.

Supersaturation Control (Static and Dynamic Regimes)

Studies show that as supersaturation increases, the crystal growth rate rises. However, this often comes at the cost of reduced crystal homogeneity. researchgate.net High supersaturation can lead to increased surface roughness and the inclusion of mother liquor or other impurities. nih.gov Conversely, maintaining a stable, low level of supersaturation helps to suppress the formation of growth bands and scattering particles within the crystal, thereby improving its optical transmittance and laser damage threshold. researchgate.net

Control systems have been developed to maintain supersaturation within very tight tolerances, for example, ±0.03 g KDP/100 g water. researchgate.net The growth kinetics can be modeled using power laws, where the growth rate's dependence on supersaturation indicates the underlying growth mechanism, such as spiral growth. nih.govacs.org The response to changing supersaturation can differ; for instance, higher growth rates have been observed when supersaturation is decreasing compared to when it is increasing. nih.govacs.org This highlights the importance of both static (constant) and dynamic (changing) supersaturation regimes in achieving desired crystal characteristics.

| Supersaturation Level | Effect on Growth Rate | Effect on Crystal Quality | Primary Growth Mechanism |

|---|---|---|---|

| Low (Stable) | Slower | High homogeneity, suppressed defects, improved optical transmittance. researchgate.net | Spiral Growth nih.govacs.org |

| High | Faster | Lower homogeneity, increased surface roughness, potential for inclusions. researchgate.netnih.gov | Polynuclear Growth nih.gov |

pH Effects on Crystallization Kinetics

The pH of the growth solution is another critical parameter that influences the crystallization process of KDP. The pH affects the relative concentrations of the different phosphate ions in the solution (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) and thus the degree of supersaturation and crystallization rate.

Research indicates that the crystallization rate is maximized at a specific pH value. For KDP, this optimal pH is reported to be around 3.0. aip.org At this pH, the concentration of the H₂PO₄⁻ ion is highest, leading to the shortest induction period (the time before nucleation begins) and the narrowest metastable zone width (the region of supersaturation where spontaneous nucleation does not occur). aip.orgresearchgate.net When the pH deviates from this optimum, either increasing or decreasing, the crystallization rate slows down. This is attributed to a decrease in the effective supersaturation as the concentration of the desired H₂PO₄⁻ ion is reduced. aip.org The average particle size of the resulting crystals tends to increase with an increase in pH. aip.org In practice, KDP crystals are often grown in a slightly acidic medium, with pH values around 4.0 also being commonly used. bioinfopublication.org

| pH Value | Metastable Zone Width | Induction Period | Crystallization Rate | Resulting Particle Size |

|---|---|---|---|---|

| < 3.0 | Increases as pH decreases aip.org | Increases as pH decreases aip.org | Decreases as pH decreases aip.org | N/A |

| 3.0 | Minimum aip.orgresearchgate.net | Minimum aip.orgresearchgate.net | Maximum aip.orgresearchgate.net | N/A |

| > 3.0 | Increases as pH increases aip.org | Increases as pH increases aip.org | Decreases as pH increases aip.org | Increases with pH aip.org |

Purity of Constituent Materials and Impurity Control

The quality of potassium dihydrogen phosphate (KDP) crystals is intrinsically linked to the purity of the raw materials used in their synthesis. The presence of impurities, whether ionic or particulate, can significantly impact the crystal's growth, morphology, and final properties. Modern manufacturing of KDP typically involves the reaction of phosphoric acid with potassium carbonate, potassium hydroxide, or potassium chloride. mdpi.commdpi.comaps.org While these methods can yield high-purity products, trace impurities in the starting materials can be incorporated into the crystal lattice, leading to defects.

Ionic impurities, such as trivalent metal cations (e.g., Fe³⁺, Al³⁺, Cr³⁺), are a primary concern in KDP crystal growth. These ions can be introduced through the initial salts and have been shown to negatively affect the crystal's laser-induced damage threshold. rsc.org Research has demonstrated that the presence of specific cationic impurities in the growth solution leads to poorer damage behavior in the resulting crystals. For instance, aluminum and antimony doped samples have exhibited particularly low laser damage thresholds. rsc.org The concentration of these impurities in the starting KDP powders is a critical factor that must be controlled.

Particulate impurities also pose a significant threat to the integrity of KDP crystals. These can range from microscopic foreign particles to organic materials leached from the growth apparatus, such as Lucite and Teflon. rsc.org The incorporation of particles like SiO₂ into the growing crystal is dependent on factors such as the particle size and the supersaturation of the solution. researchgate.net Larger particles have a higher probability of being captured by the growing crystal face, leading to the formation of inhomogeneities and extended channels within the crystal structure. researchgate.net To mitigate the effects of both ionic and particulate impurities, continuous filtration of the growth solution is a crucial step. The use of ultra-fine filtration (e.g., 0.02 micron) has been shown to be effective in producing crystals with superior damage distributions. rsc.org

The impact of impurities extends to the physical properties of the crystals. For example, the coefficient of thermal expansion (CTE) of KDP crystals can be altered by the presence of different impurity ions. mdpi.com Ions like Mg²⁺ and Al³⁺ can reduce the CTE, while Na⁺ and SO₄²⁻ can increase it, exacerbating thermal expansion mismatch and increasing the risk of cracking during growth. mdpi.com

Table 1: Effect of Cationic Impurities on KDP Crystal Performance

| Impurity Ion | Concentration in Solution (ppm) | Observed Effect |

|---|---|---|

| Aluminum (Al³⁺) | 3 | Poor laser damage behavior. rsc.org |

| Iron (Fe³⁺) | 1 | Poor laser damage behavior. rsc.org |

| Chromium (Cr³⁺) | 2 | Not explicitly stated to have the poorest behavior, but part of the impurity study. rsc.org |

| Antimony (Sb³⁺) | 10 | Poor laser damage behavior. rsc.org |

Thermal Gradients and Temperature Fluctuation Effects

Temperature is a paramount parameter in the solution-based growth of KDP crystals, exerting significant influence over growth rates, crystal morphology, and the incorporation of defects. Precise control of thermal conditions is essential for the synthesis of large, high-quality crystals. The growth process typically relies on the temperature lowering technique, where a saturated KDP solution is prepared at an elevated temperature and then slowly cooled to induce crystallization. jetir.org

The growth rate of KDP crystals is highly sensitive to both the absolute temperature and the degree of supersaturation, which is itself a function of temperature. rsc.org Studies have shown that at a constant supersaturation, a higher saturation temperature leads to a faster crystal growth rate. rsc.org However, rapid changes in temperature can lead to fluctuations in supersaturation, which can be detrimental to crystal quality, causing the formation of growth bands and scattering particles. researchgate.net Therefore, maintaining a stable and precisely controlled temperature throughout the growth cycle is critical. Modern crystal growth systems employ automated temperature control with high accuracy (e.g., ±0.02 °C) to ensure stable supersaturation. rsc.orgresearchgate.net

Thermal gradients within the crystallizer can lead to non-uniform growth and the generation of internal stresses. Asymmetrical heating can induce thermal stress that, if it exceeds the mechanical strength of the crystal, can lead to cracking and fractures. researchgate.net This is a particularly significant issue in the growth of large-aperture KDP crystals, where mismatches in the coefficient of thermal expansion (CTE) between different regions of the crystal can be exacerbated by temperature fluctuations. mdpi.com The CTE of KDP is itself temperature-dependent, and the presence of impurities can further modify it, increasing the complexity of stress management during growth. mdpi.com

Table 2: Influence of Temperature on KDP Crystal Growth Rate

| Parameter | Condition | Effect on Growth |

|---|---|---|

| Growth Temperature | Higher temperature at constant supersaturation | Faster growth rate. rsc.org |

| Temperature Fluctuation | Unstable temperature | Can lead to growth bands and scattering particles. researchgate.net |

| Temperature Control Accuracy | ±0.02 °C | Enables stable supersaturation for high-quality growth. rsc.org |

| Thermal Gradients | Asymmetrical heating | Can induce thermal stress and cracking. researchgate.net |

Crystallographic and Structural Investigations

Defect Structures and Their Energetics in Potassium Dihydrogen Phosphate (B84403)

The crystalline perfection of potassium dihydrogen phosphate (KDP) is a critical factor for its application in advanced optical and electronic devices. However, during the growth process, various types of defects are inevitably introduced into the crystal lattice. These defects, which range from zero-dimensional point defects to one-dimensional dislocations, can significantly influence the material's properties. Understanding the structure and energetics of these defects is crucial for controlling their formation and improving the quality of KDP crystals.

Point Defects and Impurity-Related Vacancies

Point defects are imperfections that occur at or around a single lattice point. In KDP crystals, these include vacancies (an atom missing from a lattice site), interstitials (an atom occupying a site that is normally vacant), and impurity atoms. core.ac.uk The formation of these defects is influenced by thermodynamic considerations during crystal growth; for instance, rapid growth rates can lead to the trapping of solvent molecules and the formation of both vacancies and interstitials. core.ac.ukresearchgate.net

Intrinsic point defects, such as hydrogen and oxygen vacancies (VH and VO), are known to significantly affect the optical properties of KDP. nih.gov Theoretical calculations have shown that the formation energies of these vacancies are considerably lower on the crystal surfaces ((100) and (101)) compared to within the bulk crystal, suggesting a higher concentration of these defects at the surface. nih.gov The presence of point defects can cause local lattice stress and deformation, which in turn can reduce the material's resistance to laser-induced damage. nih.gov

The energetics of defect formation are critical for determining the stability and concentration of various defects. First-principles calculations based on Density Functional Theory (DFT) have been employed to determine the formation energies for various impurity-doped KDP systems. These studies reveal how different impurities affect the crystal's structural stability.

| Dopant/Defect System | Defect Formation Energy (eV) | Reference |

|---|---|---|

| Li replacing K (Li₄P₄H₈O₁₆) | -1.901 | aip.org |

| Na replacing K (Na₄P₄H₈O₁₆) | -1.957 | aip.org |

| Mg replacing K (Mg₄P₄H₄O₁₆) | -2.342 | aip.org |

| Ca replacing K (Ca₄P₄H₄O₁₆) | -2.557 | aip.org |

Dislocation Studies (e.g., Screw Dislocation Analysis)

Dislocations are one-dimensional line defects that represent an abrupt change in the arrangement of atoms. In KDP crystals, dislocations can be introduced during growth or subsequent processing and can create stress fields that impact crystal quality. nih.gov The presence of dislocations has been linked to the formation of fracture pits on the crystal surface during polishing processes. nih.gov

Screw dislocations, a specific type of dislocation where the lattice planes trace a helical path around the dislocation line, have been the subject of theoretical analysis in KDP. Studies using density functional theory have investigated the structure and energetics of researchgate.net and researchgate.net screw dislocations. rsc.orgacs.orgacs.org These analyses reveal that the region around the dislocation core is under significant shear stress. rsc.org This stress can deform the crystal structure, leading to a reduction in the band gap and the introduction of intermediate states within the forbidden gap. acs.orgacs.org

A significant finding from these studies is that the high stress in the vicinity of the dislocation core can cause dehydration of the KDP structure. rsc.orgacs.org This process, along with the formation of radicals like PO₂, can introduce extra optical absorption peaks, which are detrimental to the crystal's performance in high-power laser applications by lowering the laser-induced damage threshold. acs.org The stress field created by a dislocation can also increase the concentration of intrinsic point defects in the surrounding lattice. nih.gov

Influence of Impurities on Lattice Distortion

Detailed studies have been conducted on the effects of specific impurities. For instance, when Lanthanum (La³⁺) substitutes for Phosphorus (P⁵⁺), the resulting Laₚ defect disrupts the crystal structure. rsc.orgrsc.org This leads to a significant shortening of the adjacent H-O bonds by approximately 18.8%, causing localized strain. rsc.org Similarly, first-principles calculations for Titanium (Ti) impurities substituting for phosphorus (Tiₚ) show that the defect produces significant lattice distortion, with the H-O bond lengths exhibiting variations of up to 26.39%. researchgate.net

The nature and concentration of impurities dictate the extent of lattice distortion. High concentrations of sulfate (B86663) (SO₄²⁻) ions, which can incorporate into the lattice by forming hydrogen bonds, have been observed to cause defects such as cracks and the inclusion of the mother liquor. semanticscholar.org The introduction of cations with a radius larger than that of K⁺ can lead to a reduction in the crystal's bandgap due to the creation of intrinsic point defects. aip.org The table below summarizes the impact of various cation substitutions on the lattice parameters of KDP.

| Crystal System | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Reference |

|---|---|---|---|---|

| Pure KH₂PO₄ | 7.57 | 7.57 | 7.09 | aip.org |

| Li replacing K (Li₄P₄H₈O₁₆) | 7.19 | 7.19 | 5.85 | aip.org |

| Na replacing K (Na₄P₄H₈O₁₆) | 7.16 | 7.16 | 6.36 | aip.org |

| Mg replacing K (Mg₄P₄H₄O₁₆) | 7.53 | 7.53 | 5.57 | aip.org |

| Ca replacing K (Ca₄P₄H₄O₁₆) | 7.10 | 7.10 | 6.19 | aip.org |

This localized strain and alteration of the periodic potential of the lattice can have profound effects on the electronic and optical properties of the crystal, often leading to a decrease in optical transparency and a lower threshold for laser-induced damage. semanticscholar.orgosti.gov

Phase Transition Phenomena

Ferroelectric Phase Transition Mechanisms

The most prominent phase transition in KDP is its transformation from a paraelectric to a ferroelectric state. This transition is a classic example of a structural phase transition and has been extensively studied to understand the fundamental mechanisms of ferroelectricity.

Paraelectric to Ferroelectric Transition (I-42d to Fdd2)

At temperatures above its Curie point, KDP exists in a paraelectric phase with a tetragonal crystal structure belonging to the I-42d space group. jetir.org In this state, the crystal does not exhibit spontaneous polarization. Upon cooling below the Curie temperature, KDP undergoes a structural phase transition to a ferroelectric phase. This low-temperature phase is characterized by an orthorhombic crystal structure with the space group Fdd2. jetir.org This transition to a lower symmetry state allows for the development of a spontaneous electric dipole moment, a hallmark of ferroelectricity.

Curie Temperature and Associated Anomalies

The critical temperature at which the paraelectric-to-ferroelectric phase transition occurs in KDP is known as the Curie temperature (Tc). For potassium dihydrogen phosphate (B84403), the Curie temperature is approximately 123 K (-150 °C). jetir.org This transition is accompanied by significant anomalies in various physical properties of the crystal. Notably, there is a sharp peak in the heat capacity at the Curie temperature, indicative of the energy changes associated with the structural rearrangement. Furthermore, the dielectric constant exhibits a pronounced anomaly, increasing significantly as the temperature approaches Tc from above and then dropping in the ferroelectric phase.

| Property | Value/Description |

| Curie Temperature (Tc) | ~123 K (-150 °C) |

| Paraelectric Phase Space Group | I-42d (tetragonal) |

| Ferroelectric Phase Space Group | Fdd2 (orthorhombic) |

| Anomalies at Tc | Sharp peak in heat capacity, significant increase in dielectric constant |

Role of Hydrogen Atoms and Phosphate Groups in Spontaneous Polarization

The onset of spontaneous polarization in the ferroelectric phase of KDP is intrinsically linked to the behavior of the hydrogen atoms within the crystal's hydrogen-bonded network. researchgate.net In the high-temperature paraelectric phase, the protons (hydrogen atoms) are disordered, residing in a double-well potential between two oxygen atoms of adjacent phosphate (PO₄) groups. jetir.org

As the crystal cools through the Curie temperature, these protons become ordered, preferentially occupying one of the two possible sites in the hydrogen bonds. This ordering of protons breaks the crystal's symmetry and leads to a collective displacement of the potassium (K⁺) and phosphorus (P⁵⁺) ions relative to the oxygen framework of the phosphate tetrahedra. It is this ordered arrangement of the protons and the subsequent ionic shifts that give rise to a net electric dipole moment along the c-axis of the crystal, resulting in spontaneous polarization. The phosphate groups themselves are thus polarized due to the off-center position of the phosphorus atom within the oxygen tetrahedron, a displacement that is directly coupled to the proton ordering.

Soft Mode Behavior and Lattice Dynamics Near Transition

The ferroelectric phase transition in KDP is also understood in terms of lattice dynamics and the concept of a "soft mode." A soft mode is a specific lattice vibration (phonon) whose frequency decreases as the temperature approaches the phase transition point. In KDP, the dynamics are complex, and the transition is considered to be a crossover between a displacive type (driven by the softening of a lattice phonon) and an order-disorder type (driven by the ordering of constituent units).

The soft mode in KDP is coupled to the proton tunneling motion between the two sites in the hydrogen bond. As the temperature nears the Curie point, the frequency of this coupled mode softens, indicating an instability in the crystal lattice that ultimately drives the structural transition. However, experimental studies have revealed a more complicated picture, with the soft mode being heavily damped (overdamped). This has led to models where the soft mode is coupled to other lattice modes and relaxational processes, reflecting the dual displacive and order-disorder nature of the transition.

| Temperature | Soft Mode Frequency (THz) |

| 295 K | 0.55 |

| 175 K | 0.39 |

Relaxation Kinetics of Microstructural Changes During Transition

The transition from the paraelectric to the ferroelectric phase involves significant microstructural changes, primarily the formation of ferroelectric domains. Below the Curie temperature, the crystal is no longer a single uniform structure but is divided into regions (domains) where the spontaneous polarization is uniformly oriented, but the direction of polarization differs between adjacent domains.

The kinetics of these microstructural changes involve the nucleation and growth of these ferroelectric domains. As the temperature decreases below Tc, there is a crossover from a state of fluctuating polarized clusters to the formation of static domains. aps.org The movement of the walls between these domains contributes significantly to the dielectric properties of the material. At even lower temperatures, a phenomenon known as "domain wall freezing" can occur, where the mobility of the domain walls is drastically reduced. jkps.or.kr The relaxation kinetics associated with domain wall motion can be studied through dielectric spectroscopy, which reveals the characteristic timescales of these processes. researchgate.net These kinetics are crucial for understanding the dynamic response of KDP in various applications.

Other Phase Transformations Under External Fields

Besides the temperature-driven ferroelectric phase transition, potassium dihydrogen phosphate can undergo other structural transformations when subjected to external fields such as high pressure or strong electric fields. For instance, at very low temperatures (e.g., 20 K), the application of a sufficiently strong static electric field can induce a phase transition. researchgate.net

Furthermore, at high temperatures, around 503 K, KDP is known to transform from its tetragonal structure to a monoclinic phase. nih.gov High-pressure studies have also revealed a rich phase diagram for KDP, with different crystal structures becoming stable under various pressure and temperature conditions. These field-induced phase transitions highlight the sensitivity of the KDP crystal lattice to external stimuli and offer additional avenues for tuning its physical properties.

Mechanically Induced Phase Transitions (Tensile/Compressive Loads)

The application of mechanical stress, such as tensile or compressive loads, can induce structural changes and phase transitions in potassium dihydrogen phosphate crystals. Research has shown that loading along the <100> direction, whether through tension or compression, leads to a reduction in the crystal's symmetry. researchgate.net This loss of certain symmetry elements indicates a transformation in the crystal structure.

Theoretical studies involving ab initio models have further explored the mechanical behavior of KDP under uniaxial, biaxial, and triaxial compressive and tensile loads, predicting the occurrence of symmetry and phase transformations. researchgate.net While detailed quantitative data on the precise stress thresholds for these transitions are complex and depend on various factors, the qualitative effect of mechanical loading on the crystal structure is well-established.

| Type of Load | Direction of Load | Observed Effect |

|---|---|---|

| Tensile | ⟨100⟩ | Reduction in crystalline symmetry |

| Compressive | ⟨100⟩ | Reduction in crystalline symmetry |

| Uniaxial, Biaxial, Triaxial | Not specified | Symmetry/phase transformation predicted |

Temperature-Dependent Structural Transformations (Beyond Ferroelectric)

Beyond its well-known ferroelectric to paraelectric phase transition at approximately 122 K, potassium dihydrogen phosphate undergoes further structural transformations at elevated temperatures. Differential thermal analysis has revealed an endothermic peak at around 180°C (453 K), which is associated with a structural change. tandfonline.com This high-temperature phase transition is often described as a transformation from the ambient tetragonal structure to a monoclinic phase. mdpi.comaps.org

Further heating leads to another transition. It has been reported that at approximately 506 K, a transformation to a different monoclinic phase with the space group P21/c occurs. aps.orgscispace.com However, there is some debate in the scientific literature, with some studies suggesting that the phenomena observed at these high temperatures are related to chemical decomposition rather than purely structural phase transitions. jetir.org Specifically, the formation of polyphosphates has been proposed. mdpi.com

| Transition Temperature | Initial Crystal Structure | Resulting Crystal Structure/Phase | Notes |

|---|---|---|---|

| ~180°C (453 K) | Tetragonal | Monoclinic | Some studies suggest this may be the onset of decomposition. tandfonline.commdpi.com |

| ~233°C (506 K) | Tetragonal/Monoclinic | Monoclinic (P21/c) | This transition is also associated with thermal decomposition by some researchers. aps.orgscispace.com |

High-Pressure Crystal Phases and Stability

Potassium dihydrogen phosphate exhibits a complex phase diagram under high pressure, with several distinct crystal phases having been identified. At room temperature, increasing pressure induces a series of structural transformations. One of the notable high-pressure phases is designated as phase IV, which has been determined to have a monoclinic structure with the space group P21/c at 1.62 GPa. nih.govdntb.gov.ua

Further compression leads to the formation of other high-pressure phases. Phase V has been identified as having an orthorhombic C2221 structure, while phase VI adopts a triclinic P-1 structure. researchgate.net The transition from phase IV to phase VI in KDP is associated with a significant volume change of 14.3%. At extremely high pressures, around 73 GPa, phase VI' has been observed to become amorphous, a state that can revert to phase II upon decompression.

| Phase Designation | Pressure of Observation | Crystal System | Space Group |

|---|---|---|---|

| Phase IV | 1.62 GPa | Monoclinic | P21/c |

| Phase V | Above ~3 GPa | Orthorhombic | C2221 |

| Phase VI | Above ~7.5 GPa | Triclinic | P-1 |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and understanding the bonding within the potassium dihydrogen phosphate (B84403) crystal lattice.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In potassium dihydrogen phosphate, FTIR spectra reveal the characteristic vibrational modes of the dihydrogen phosphate (H₂PO₄⁻) ion and the influence of the crystal lattice.

The FTIR spectrum of pure KDP is characterized by several distinct absorption bands corresponding to the stretching and bending vibrations of the P-O, P-OH, and O-H bonds. A broad band observed in the high-energy region is typically attributed to the O-H stretching of water and the P-O-H group. tandfonline.com The presence of various functional groups can be confirmed by the vibrational frequencies observed in the spectrum. ijera.com For instance, an absorption at 1761.32 cm⁻¹ has been assigned to a stretching vibration. ijera.com

The introduction of dopants into the KDP crystal lattice can lead to noticeable changes in the FTIR spectrum, providing evidence of the incorporation of the dopant and its interaction with the host lattice. For example, doping with L-valine introduces additional peaks corresponding to the functional groups of the amino acid. tandfonline.com Similarly, the incorporation of L-phenylalanine into the KDP crystal matrix is confirmed by the presence of different vibrational modes belonging to L-Phe. royalsocietypublishing.org Doping with potassium chloride can cause slight shifts in the characteristic vibrational frequencies, indicating a distortion in the crystal lattice. tandfonline.com

Table 1: Characteristic FTIR Vibrational Frequencies for Pure and Doped KDP

| Wavenumber (cm⁻¹) | Assignment | Compound |

|---|---|---|

| 3703.29, 3318 | O-H stretching | Pure KDP ijera.com |

| 1761.32 | Stretching vibration | Pure KDP ijera.com |

| ~3400 | O-H stretching (water), P-O-H stretching | L-valine doped KDP tandfonline.com |

| Additional peaks | Functional groups of L-valine | L-valine doped KDP tandfonline.com |

| Shifted peaks | Lattice distortion | Potassium chloride doped KDP tandfonline.com |

| Additional peaks | Vibrational modes of L-phenylalanine | L-phenylalanine doped KDP royalsocietypublishing.org |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by probing the vibrational modes that involve a change in the polarizability of the molecule. The Raman spectrum of potassium dihydrogen phosphate has been extensively studied, revealing details about its internal and external vibrational modes. The spectrum can be broadly divided into two regions: the lattice modes at lower frequencies (below 300 cm⁻¹) and the internal modes of the PO₄ group at higher frequencies (300–1200 cm⁻¹). capes.gov.br

A detailed study of the Raman spectrum of a single crystal of KH₂PO₄ using mercury arc excitation identified 15 distinct lines. nih.gov Ten of these were attributed to the internal oscillations of the H₂PO₄⁻ group, two to the rotatory oscillations of this group, and three to translatory-type external oscillations. nih.gov The internal modes include symmetric and asymmetric stretching and bending vibrations of the P(OH)₂ and PO₂ groups. For example, peaks at 363 cm⁻¹, 474 cm⁻¹, and 549 cm⁻¹ correspond to the in-plane P(OH)₂ and PO₂ bending vibrations. aip.org A dominant feature around 915 cm⁻¹ is characteristic of tetragonal KDP. jetir.org

Deuteration of KDP leads to a red-shift (shift to lower wavenumbers) of the Raman peaks associated with the internal vibrations of the (H/D)₂PO₄⁻ anion. capes.gov.briaea.org This shift is attributed to the decrease in the bonding force of the P-O bond upon substitution of hydrogen with deuterium (B1214612). capes.gov.briaea.org

Table 2: Selected Raman Frequency Shifts for Potassium Dihydrogen Phosphate

| Frequency Shift (cm⁻¹) | Assignment |

|---|---|

| 50, 98, 114, 153, 185 | External Oscillations nih.gov |

| 358, 370, 393, 467, 528, 570 | Internal Oscillations (H₂PO₄⁻ group) nih.gov |

| 913, 1080 | Internal Oscillations (H₂PO₄⁻ group) nih.gov |

| 2500, 2700 | O-H Vibrations nih.gov |

| 363, 474, 549 | In-plane P(OH)₂ and PO₂ bending vibrations aip.org |

Temperature-Dependent Vibrational Mode Analysis

The vibrational spectra of potassium dihydrogen phosphate are highly sensitive to temperature, particularly around its ferroelectric phase transition. Raman spectroscopy is a key technique for studying these temperature-dependent changes. As KDP is cooled below its phase transition temperature, the ferroelectric phase emerges, leading to changes in the Raman spectra. rsc.org These changes can be analyzed to understand the dynamics of the phase transition. It has been suggested that in the region of the phase transition temperature, both the paraelectric and ferroelectric phases may coexist. rsc.org The ferroelectric phase is thought to appear as nanometer-sized clusters that grow as the crystal is further cooled. rsc.org

Studies on pressed-pellet samples of KDP have shown that the liquid-nitrogen-temperature Raman spectra exhibit the characteristics of the ferroelectric phase. aip.org

Effects of Doping on Vibrational Spectra

Doping potassium dihydrogen phosphate with various impurities can significantly alter its vibrational spectra, providing insights into how the dopants are incorporated into the crystal lattice and their effect on the material's properties.

In FTIR studies, doping with substances like L-alanine can cause shifts in the vibrational frequencies of the host KDP crystal, in addition to introducing new peaks from the dopant itself. aip.org For example, the presence of L-phenylalanine in the KDP crystalline matrix is confirmed by the appearance of different vibrational modes associated with the amino acid. royalsocietypublishing.org

Raman spectroscopy has been used to study mixed crystal systems such as potassium-ammonium dihydrogen phosphate. aip.org In these systems, the low-temperature spectra can reveal features characteristic of a structural glass formation, indicating a local freezing of the dopant ions (e.g., NH₄⁺). aip.org The substitution of deuterium for hydrogen in KDP results in a red-shift of the Raman peaks corresponding to the internal vibrations of the phosphate anion, which is attributed to a decrease in the P-O bond force. capes.gov.briaea.org

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), and Electron Nuclear Double Resonance (ENDOR) are powerful techniques for studying materials with unpaired electrons, such as paramagnetic centers and radicals. In potassium dihydrogen phosphate, these techniques have been employed to characterize defects and impurity centers, providing detailed information about their electronic structure and local environment.

Irradiated single crystals of KDP have been studied using ESR and ENDOR to identify the structures of phosphate group radicals. capes.gov.br These studies have identified precursor cation species at low temperatures (4.2 K) that convert to other radical forms upon warming. capes.gov.br The g-values and proton ENDOR results have enabled the construction of detailed models for these radical species. capes.gov.br Furthermore, phosphorous ENDOR resonances have been detected, providing complete hyperfine splitting tensors for the observed species. capes.gov.br

ESR has also been used to investigate the effects of doping on KDP. For instance, in Cu²⁺ doped KDP single crystals, the EPR spectra indicate that the Cu²⁺ ions substitute for K⁺ ions. nih.gov The analysis of the spectra allows for the determination of the principal values of the g and hyperfine tensors, as well as the ground state wave function of the Cu²⁺ ions. nih.gov In another study, the introduction of TiO₂ nanoparticles into the KDP crystal was found to cause significant changes in the EPR spectra, including the disappearance of Fe³⁺ and Cr³⁺ signals and the appearance of new lines attributed to AsO₄⁴⁻ centers. iaea.org This suggests that the nanoparticles can induce a recharge of the impurity centers to "EPR-silent" states. iaea.org

ENDOR studies, in conjunction with EPR, have been used to probe low-frequency fluctuations and the formation of polarized clusters near the phase transition in KDP and its isomorphs. By using AsO₄⁴⁻ and SeO₄³⁻ radicals as microscopic probes, the temperature dependence of the hyperfine and superhyperfine structures can be analyzed to understand the dynamics of the hydrogen bond protons and their coupling to the heavier ions.

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique for characterizing the optical properties of materials by measuring their absorbance, transmittance, and reflectance in the UV, visible, and near-infrared regions of the electromagnetic spectrum. This technique is particularly useful for determining the optical transparency window and studying electronic transitions in potassium dihydrogen phosphate.

Pure KDP is known for its wide optical transparency range, which is a crucial property for its applications in nonlinear optics and laser systems. tandfonline.com The UV-Vis-NIR spectrum of KDP typically shows high transmittance in the entire visible and near-infrared regions. tandfonline.com The lower cut-off wavelength for pure KDP is generally observed in the ultraviolet region. tandfonline.com The transmittance spectra of KDP can be divided into different spectral regions, with the transparency being a key performance parameter for optical applications.

Doping KDP with various substances can significantly modify its optical properties. For instance, doping with L-valine has been shown to increase the percentage of optical transmission. tandfonline.com Similarly, doping with L-phenylalanine can lead to a significant increase in optical transmission in the visible spectrum at low doping concentrations. royalsocietypublishing.org The introduction of impurities can also affect the optical band gap of the material. tandfonline.com

UV-Vis-NIR spectroscopy is also a valuable tool for studying defects and electronic transitions induced by external stimuli, such as ultraviolet radiation. Studies on UV-induced transient absorption in KDP have revealed a broad absorption spectrum extending from the UV to the near-infrared. This transient absorption is suggested to arise from an induced defect state resulting from the promotion of an electron into the conduction band via two-photon absorption. The spectral and temporal characteristics of this transient absorption can be measured to understand the dynamics of these defect states.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive analytical technique used to investigate the electronic structure and optical properties of potassium dihydrogen phosphate (KDP). This method provides critical insights into intrinsic and extrinsic defects, impurities, and structural variations within the crystal lattice, which are paramount to its performance in nonlinear optical applications. The technique involves exciting the crystal with photons, typically from a laser source, and analyzing the spectrum of the emitted light as electrons transition from excited states back to lower energy levels.

The intrinsic photoluminescence of undoped KDP is strongly associated with the presence of defects within the crystal structure. Luminescence bands can be attributed to the radiative annihilation of self-trapped excitons (STEs) and various defect centers related to the phosphate groups and hydrogen bonds. aip.orgresearchgate.net For instance, a luminescence spectrum at 5.1 eV has been shown to originate from STE radiative annihilation. aip.orgresearchgate.net Other observed emission bands are linked to specific defects, such as the 510 nm band, which is attributed to electron-hole recombination near the PO₄ group, and a 560 nm band associated with 'A radical' defects. aip.org

Laser irradiation significantly influences the photoluminescence spectra of KDP crystals, with the nature of the induced defects and corresponding emissions being dependent on the laser's fluence and wavelength. aip.org High-power nanosecond laser irradiation at different wavelengths induces distinct emission peaks. spiedigitallibrary.org A broad PL band centered at 587 nm has been identified as characteristic of a laser-induced phosphorus-oxygen hole center (POHC) defect, which is a typical result of laser damage in the phosphate network. aip.org Studies comparing different laser fluences reveal changes in the probabilities of forming POHC defects versus phosphorus-oxygen electric center (POEC) defects. aip.orgaip.org For example, irradiation at a fluence of 9.0 J/cm² can lead to the emergence of a new band at 231.55 nm, which is assigned to the radiative annihilation of STEs in a modified lattice structure. researchgate.net

| Excitation Wavelength (nm) | Observed Emission Peaks (nm) | Attributed Cause / Defect |

|---|---|---|

| 532 | 559, 586, 609, 621 | Vibrational modes of KDP (Raman Scattering) spiedigitallibrary.org |

| 355 | 358, 365, 377, 385, 390 | Vibrational modes of KDP (Raman Scattering) spiedigitallibrary.org |

| 248 | 324, 342 | Not specified spiedigitallibrary.org |

| Laser-induced damage sites (general) | 510 | Electron-hole recombination near PO₄ group aip.org |

| Laser-induced damage sites (general) | 560 | A radical aip.org |

| Laser-induced damage sites (general) | 587 | Phosphorus-oxygen hole center (POHC) aip.org |

Inorganic dopants also play a crucial role. Thallium (Tl⁺) doped KDP crystals exhibit a prominent photoluminescence band at 4.5 eV upon UV excitation, which originates from the ³P₁ → ¹S₀ electronic transitions within the Tl⁺ ions. researchgate.net The intensity of this luminescence is directly correlated with the concentration of the thallium ions. researchgate.net

| Dopant | Excitation Energy / Wavelength | Major Emission Peak / Band | Associated Transition / Notes |

|---|---|---|---|

| Sunset Yellow (SSY) Dye | Not specified | ~409 nm | Indicates a violet emission researchgate.net |

| Thallium (Tl⁺) | 5.75 eV | 4.5 eV (in a band from 3.50-5.0 eV) | ³P₁ → ¹S₀ transition in Tl⁺ ions researchgate.net |

| Alizarin, Congo red, Evans blue | Not specified | Not specified | Reported to enhance photoluminescence properties researchgate.net |

Theoretical and Computational Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of KDP, DFT calculations have been instrumental in analyzing its electronic characteristics. jetir.org Studies have shown that the phosphate (B84403) (PO₄) groups are the dominant contributors to the nonlinear optical effects, while the hydrogen bonds play a more significant role in the material's birefringence. aip.org

DFT has also been employed to understand the impact of impurities and structural defects on the electronic and optical properties of KDP. For instance, investigations into the effects of screw dislocations have revealed that they can reduce the material's band gap and introduce intermediate states within the forbidden gap. acs.orgacs.org These defect states are primarily derived from the hybridization of the 2p orbitals of oxygen and the 3p orbitals of phosphorus. acs.org Furthermore, DFT calculations have been used to study the influence of dopants, such as aluminum ions (Al³⁺), on the crystal structure and electronic properties of KDP. mdpi.com

The table below summarizes key findings from DFT studies on the electronic structure of KDP.

| Feature Studied | Key Findings |

| Pristine KDP | The top of the valence band is mainly composed of O 2p states, while the bottom of the conduction band is a mix of P 3p, O 2p, and K 3p states. |

| Screw Dislocation | Reduces the band gap and introduces defect states derived from 2p(O)-3p(P) hybridization. acs.org |

| Al³⁺ Doping | Al³⁺ ions can substitute K⁺ sites and may form complex defects with hydrogen vacancies, slightly shortening the band gap. mdpi.com |

| Fe³⁺ Doping | Fe³⁺ impurities can combine with hydrogen vacancies, introducing defect states in the band gap primarily from the 2p orbitals. researchgate.net |

Molecular Dynamics (MD) Simulations for Deformation Mechanisms

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For KDP, a material known for its fragility and complex mechanical behavior, MD simulations have been crucial for understanding its deformation mechanisms at the atomic scale. researchgate.net The development of a comprehensive interaction potential function specifically for KDP has enabled reliable MD analysis of its mechanical properties. researchgate.netacs.org

MD simulations have been particularly insightful in revealing the anisotropic nature of KDP's deformation under external stresses like nanoindentation. acs.org These simulations have shown that subsurface damage is highly dependent on the crystal orientation. For example, when indenting the (001) surface, both tetragonal and monoclinic phases can appear, with some monoclinic phase transforming to the tetragonal phase. In contrast, indentation on the (100) surface can lead to the emergence of an orthorhombic phase directly from the original structure. acs.org The role of hydrogen bonds is critical in these anisotropic responses; their orientation relative to the indentation direction influences how deformation is transmitted through the material. acs.org

Key insights from MD simulations on KDP's deformation are presented in the table below.

| Simulation Condition | Observed Deformation Mechanisms |

| Nanoindentation on (001) surface | Appearance of both tetragonal and monoclinic phases, with subsequent amorphization near the surface leading to pile-ups. acs.org |

| Nanoindentation on (100) surface | Direct transformation to an orthorhombic phase without amorphization or pile-ups. acs.org |

| General Deformation | Hydrogen bonds play a key role in the anisotropic deformation, influencing the transmission of stress. acs.org Phase transformation is a primary mechanism of subsurface damage. |

Pseudo-spin-lattice Coupled Mode (PLCM) Model Applications

The Pseudo-spin-lattice coupled mode (PLCM) model is a theoretical framework used to describe the ferroelectric phase transition in KDP-type crystals. This model considers the coupling between the proton tunneling motion (represented by a pseudo-spin) and the vibrations of the crystal lattice (phonons). The PLCM model has been successfully applied to study both the static and dynamic properties of KDP. researchgate.net

In conjunction with Green's function theory, the PLCM model has been used to derive expressions for the dielectric constant and tangent loss of KDP, which are in good agreement with experimental results. ripublication.com The model helps to explain the "softening" of a coupled pseudo-spin-phonon mode as the temperature approaches the Curie point, which is a hallmark of the ferroelectric phase transition.

Green's Function Theory for Phase Transitions

Green's function theory is a powerful theoretical tool in condensed matter physics for studying the properties of interacting many-body systems. It has been specifically applied to investigate the ferroelectric phase transition in KDP. aps.orgaps.org The theory allows for the calculation of the energies of collective excitations, such as the coupled spin-phonon modes mentioned in the PLCM model. aps.org

A key success of the Green's function approach in KDP has been to show that the softening of the mixed proton-phonon mode and the onset of static long-range ferroelectric order occur at the same temperature, providing a self-consistent theoretical description of the phase transition. aps.orgaps.org This method has been particularly useful for handling the complexities of the proton subsystem and its interaction with the lattice. ripublication.com

Perturbation Theory in Electro-Optic Coefficient Calculation

Perturbation theory provides a framework for calculating the response of a system to a small external perturbation, such as an applied electric field. In the context of KDP, a simplified theoretical model based on perturbation theory has been proposed to calculate the linear electro-optic coefficients. aip.org This approach allows for the determination of how the refractive indices of the material change in response to an external low-frequency electric field.

The method involves calculating the variation in the system's energy with respect to atomic displacements, which determines the flexibility of the atoms in response to the field. aip.org By subsequently calculating the electronic band structure and optical refractive indices for the displaced atomic geometries, the change in refractive indices can be related to the atomic displacements, ultimately yielding the electro-optic coefficients. aip.org

Statistical Mechanical Models of Hydrogen Lattice

The hydrogen bonds in KDP play a crucial role in its ferroelectric properties. Statistical mechanical models focusing on the arrangement of protons (hydrogen ions) within the hydrogen bond network have been central to understanding the phase transition. The most famous of these is the Slater model, which was later extended. These models often use an Ising model framework, where a "spin" variable represents the two possible off-center positions of a proton in a hydrogen bond. researchgate.net

These models consider the configurational energy of the hydrogen ions around the phosphate tetrahedra. researchgate.net By applying statistical mechanics, it is possible to describe the collective ordering of the protons as the temperature is lowered, leading to the spontaneous polarization characteristic of the ferroelectric phase. These models successfully account for the observed entropy change at the Curie temperature and provide a fundamental basis for the "order-disorder" nature of the phase transition in KDP. researchgate.net

Prediction of Mechanical Behavior and Structural Evolution

Theoretical and computational modeling serves as a powerful tool for investigating the mechanical properties and structural transformations of potassium dihydrogen phosphate (KH₂PO₄), often abbreviated as KDP. These methods provide atomic-level insights that are crucial for understanding the material's response to external stimuli such as mechanical stress, temperature, and impurities. Methodologies like Molecular Dynamics (MD) and Density Functional Theory (DFT) are central to these predictions.

Molecular Dynamics Simulations of Mechanical Behavior

Molecular Dynamics (MD) simulations are instrumental in exploring the deformation mechanisms of KDP at the atomic scale. A significant challenge in this area has been the development of a suitable interaction potential function that can accurately describe the complex mechanical behavior of KDP, which is known to be fragile and soft. researchgate.net

Recent advancements have led to the development of new potential functions that reliably predict the mechanical properties of KDP. researchgate.net These functions have been validated by their ability to simulate various deformations, including phase transformations and lattice slipping. researchgate.net One such potential function, based on an empirical force field, has been shown to accurately predict the elastic modulus in different crystal directions and structural changes under a range of loading conditions.

Research based on these potentials has elucidated the critical role of hydrogen bonds in the deformation of KDP. researchgate.net MD simulations have been used to model the nanoindentation process, revealing how the material responds to mechanical stress. These simulations show the evolution of the load-displacement curve and the formation of amorphous structures or phase transformations under the indenter, providing a deeper understanding of the material's fragility.

| Property | Predicted Value | Computational Method | Key Finding |

|---|---|---|---|

| Elastic Modulus (Various Directions) | Direction-dependent values | Molecular Dynamics (MD) with validated potential function | The model can reliably predict anisotropic mechanical properties under different loading conditions. researchgate.net |

| Deformation Mechanism | Phase transformation and lattice slipping | Molecular Dynamics (MD) | Identified as primary modes of deformation under mechanical load. researchgate.net |

| Response to Machining | Formation of micro-cracks and pits | Dynamic Response Model | The material's soft and brittle nature makes it susceptible to surface defects during machining. |

First-Principles Calculations of Structural Evolution

First-principles calculations, primarily using Density Functional Theory (DFT), provide a quantum mechanical approach to understanding the structural stability and evolution of KDP. These calculations are crucial for predicting how the crystal structure responds to changes in its environment, such as the introduction of dopants or thermal effects like dehydration.

Influence of Dopants: DFT studies have investigated the impact of various impurities on the KDP crystal structure. For instance, calculations have shown that trivalent metal ions like Aluminum (Al³⁺) and Chromium (Cr³⁺) predominantly substitute for Potassium (K⁺) ions. mdpi.comrsc.org This substitution, often coupled with the formation of hydrogen vacancies for charge compensation, leads to significant local distortions within the crystal lattice. mdpi.comrsc.org

The primary structural change observed is a large deformation of the O-H bonds that connect the phosphate (PO₄) tetrahedra. mdpi.comrsc.org As the concentration of these dopants increases, the accumulation of these distortions enhances the structural instability of the crystal, which can ultimately affect its optical properties and laser damage threshold. mdpi.com

Phase Transitions and Environmental Effects: DFT calculations have also been employed to explore phase transitions. At ambient conditions, KDP typically has a tetragonal structure, but it can transform to a monoclinic structure at high temperatures. aps.org First-principles calculations have suggested that this monoclinic structure can be stabilized at room temperature by confining KDP between graphitic surfaces. aps.org The interaction between potassium cations and the π electrons of the graphene distorts the local structure, making the monoclinic phase more energetically favorable at small interlayer distances. aps.org

Furthermore, first-principles studies have modeled the structural evolution of KDP during dehydration. These simulations track the changes in the crystal structure and electronic properties as water molecules are progressively removed, providing a detailed picture of the decomposition process. researchgate.net

| Phenomenon | Computational Method | Predicted Structural Change | Significance |

|---|---|---|---|

| Doping with Al³⁺/Cr³⁺ | Density Functional Theory (DFT) | Substitutes for K⁺, causing large deformations in O-H bonds. mdpi.comrsc.org | Leads to structural instability and can alter optical properties. mdpi.com |

| Dehydration | Density Functional Theory (DFT) | Progressive removal of water molecules leading to decomposition. researchgate.net | Models the thermal decomposition process and intermediate phases. |

| Phase Transition (Tetragonal to Monoclinic) | Density Functional Theory (DFT) | Can be induced at room temperature by confinement between graphene layers. aps.org | Demonstrates that mechanical and environmental confinement can control crystal structure. aps.org |

| Ferroelectric Phase Transition | Ab initio MD / DFT | Coupling of K⁺−H₂PO₄⁻ stretching mode with proton tunneling. scilit.com | Provides insight into the atomic-level mechanisms of ferroelectricity. scilit.com |

Advanced Optical and Electro Optical Phenomena

Nonlinear Optical (NLO) Properties

The nonlinear optical response of KDP is a cornerstone of its application in laser technology. These properties arise from the material's non-centrosymmetric crystal structure, which allows for the generation of new frequencies when interacting with high-intensity light.

Second Harmonic Generation (SHG) Efficiency and Mechanisms

Second Harmonic Generation (SHG) is a nonlinear process where two photons of the same frequency interact with the KDP crystal to generate a single photon with twice the frequency (and half the wavelength). KDP is widely used for frequency doubling of lasers, for instance, converting the 1064 nm output of a Nd:YAG laser to 532 nm. optica.orgyoutube.com